molecular formula C5H6ClN3O B3028376 5-Aminopyrazine-2-carbaldehyde hydrochloride CAS No. 1965308-99-9

5-Aminopyrazine-2-carbaldehyde hydrochloride

Cat. No. B3028376
CAS RN: 1965308-99-9
M. Wt: 159.57
InChI Key: MSBFKKZIBSVAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminopyrazine-2-carbaldehyde hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and an aldehyde functional group on the pyrazine ring. This compound is particularly reactive due to these functional groups, which allow it to undergo a variety of chemical reactions, leading to the formation of complex structures with potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of derivatives of 5-aminopyrazine-2-carbaldehyde hydrochloride often involves condensation reactions. For instance, when reacted with o-chloroaldehydes, it can yield pyrazoloquinolines and bispyrazolopyridines through [1+1] or [2+1] cyclocondensation reactions . Additionally, the self-condensation of related compounds in the presence of metal ions like Pd(II) and Pt(II) can lead to the formation of macrocyclic complexes, which suggests a template mechanism facilitated by the metal ions during the condensation process . The Friedländer condensation with α-methylene ketones is another pathway to synthesize pyrazolopyridines, demonstrating the versatility of 5-aminopyrazole-4-carbaldehydes in forming various heterocyclic structures .

Molecular Structure Analysis

The molecular structure of 5-aminopyrazine-2-carbaldehyde hydrochloride derivatives is often complex, with the potential to form macrocyclic and polycyclic compounds. The presence of nitrogen atoms in the pyrazole ring allows for coordination with metal ions, leading to the formation of chelate compounds with square-planar stereochemistry, as observed in the palladium and platinum complexes . The molecular structure is crucial for the compound's reactivity and the formation of stable heterocyclic compounds.

Chemical Reactions Analysis

5-Aminopyrazine-2-carbaldehyde hydrochloride and its derivatives are highly reactive and can participate in various chemical reactions. The compound can undergo redox reactions with sodium nitrite to selectively form 5-amino-4-nitrosopyrazoles or pyrazole-4-carbaldehydes, depending on the reaction conditions . Furthermore, it can react with ketones containing methylene groups to form pyrazolopyridines through the Friedländer synthesis, which is facilitated by basic catalysts like potassium hydroxide or piperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminopyrazine-2-carbaldehyde hydrochloride derivatives are influenced by their molecular structure. The fluorescent properties of the synthesized compounds, as mentioned in the reactions with o-chloroaldehydes, suggest potential applications in materials science . The solubility and stability of the macrocyclic complexes formed with palladium and platinum indicate sensitivity to nucleophilic attack, which is reversible upon acidification . These properties are essential for understanding the behavior of these compounds in various environments and for their potential applications in different fields.

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridines

5-Aminopyrazine-2-carbaldehyde hydrochloride is utilized in the synthesis of various heterocyclic compounds. One prominent application is in the Friedländer condensation, where it reacts with α-methylene ketones to produce pyrazolo[3,4-b]pyridines and their derivatives. This process involves the use of potassium hydroxide as a basic catalyst, demonstrating the compound's role in constructing complex heterocyclic structures with potential pharmacological activities (Jachak et al., 2005).

Antibacterial Activity of Pyrazolopyridine Derivatives

Research has shown that pyrazolopyridine derivatives synthesized from 5-Aminopyrazine-2-carbaldehyde hydrochloride exhibit antibacterial properties. These compounds, particularly those with a carboxamide group at the 5-position, demonstrate moderate to good activity against a range of Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Panda et al., 2011).

Synthesis of Novel Pyrazolo[4,3-b]pyridines

Another significant application is the synthesis of novel pyrazolo[4,3-b]pyridines through the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with various ketones. This process highlights the versatility of 5-aminopyrazine-2-carbaldehyde hydrochloride derivatives in synthesizing a broad range of heterocyclic compounds with potential for further chemical and pharmacological exploration (Yakovenko et al., 2019).

Multicomponent Heterocyclizations and Antimicrobial Activity

Studies involving three-component reactions of 5-aminopyrazoles and salicylic aldehydes with pyruvic acids have shown the ability to selectively direct the reaction towards the formation of various heterocyclic compounds. These compounds have been tested for antimicrobial activity, with some showing sensitivity against Gram-positive bacteria at high concentrations, illustrating the compound's utility in developing new antimicrobial agents (Murlykina et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .

properties

IUPAC Name

5-aminopyrazine-2-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O.ClH/c6-5-2-7-4(3-9)1-8-5;/h1-3H,(H2,6,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBFKKZIBSVAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyrazine-2-carbaldehyde hydrochloride

CAS RN

1965308-99-9
Record name 2-Pyrazinecarboxaldehyde, 5-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965308-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminopyrazine-2-carbaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Aminopyrazine-2-carbaldehyde hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Aminopyrazine-2-carbaldehyde hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Aminopyrazine-2-carbaldehyde hydrochloride
Reactant of Route 5
5-Aminopyrazine-2-carbaldehyde hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Aminopyrazine-2-carbaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.